molecular formula C7H18ClN3O B12299872 O-(2-(4-methylpiperazin-1-yl)ethyl)hydroxylamine hydrochloride

O-(2-(4-methylpiperazin-1-yl)ethyl)hydroxylamine hydrochloride

Cat. No.: B12299872
M. Wt: 195.69 g/mol
InChI Key: ZRZCOSFSOQNOBA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(2-(4-methylpiperazin-1-yl)ethyl)hydroxylamine hydrochloride typically involves the reaction of 2-(4-methylpiperazin-1-yl)ethanamine with hydroxylamine hydrochloride under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at a temperature range of 0-25°C. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

O-(2-(4-methylpiperazin-1-yl)ethyl)hydroxylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

O-(2-(4-methylpiperazin-1-yl)ethyl)hydroxylamine hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of O-(2-(4-methylpiperazin-1-yl)ethyl)hydroxylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an electrophilic aminating agent, facilitating the formation of C-N, N-N, O-N, and S-N bonds. This activity is crucial in various biochemical pathways and synthetic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific molecular structure, which imparts distinct reactivity and functionality. Its ability to act as an electrophilic aminating agent sets it apart from other similar compounds, making it valuable in both research and industrial applications .

Properties

Molecular Formula

C7H18ClN3O

Molecular Weight

195.69 g/mol

IUPAC Name

O-[2-(4-methylpiperazin-1-yl)ethyl]hydroxylamine;hydrochloride

InChI

InChI=1S/C7H17N3O.ClH/c1-9-2-4-10(5-3-9)6-7-11-8;/h2-8H2,1H3;1H

InChI Key

ZRZCOSFSOQNOBA-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCON.Cl

Origin of Product

United States

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